Mycophenolic acid acyl-beta-D-glucuronide allyl ester

Description

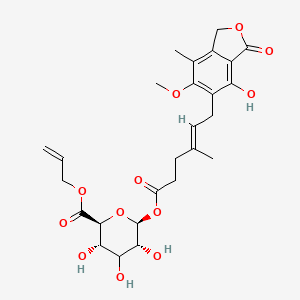

Mycophenolic acid acyl-beta-D-glucuronide allyl ester (CAS: 860615-39-0) is a synthetic derivative of mycophenolic acid (MPA), an immunosuppressant used in organ transplantation. MPA undergoes glucuronidation in vivo to form two primary metabolites: the inactive phenolic glucuronide (MPAG) and the pharmacologically active acyl glucuronide (AcMPAG) . The allyl ester variant is chemically modified to include an allyl group esterified to the glucuronic acid moiety, likely serving as a stabilized intermediate for analytical or synthetic purposes .

Properties

IUPAC Name |

prop-2-enyl (2S,3S,5R,6S)-3,4,5-trihydroxy-6-[(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoyl]oxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32O12/c1-5-10-35-25(33)23-20(30)19(29)21(31)26(38-23)37-16(27)9-7-12(2)6-8-14-18(28)17-15(11-36-24(17)32)13(3)22(14)34-4/h5-6,19-21,23,26,28-31H,1,7-11H2,2-4H3/b12-6+/t19?,20-,21+,23-,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLQWZURKRLWLDD-NHFDKUBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OC3C(C(C(C(O3)C(=O)OCC=C)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)O[C@H]3[C@@H](C([C@@H]([C@H](O3)C(=O)OCC=C)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858153 | |

| Record name | Prop-2-en-1-yl (3xi)-1-O-[(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoyl]-beta-D-ribo-hexopyranuronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860615-39-0 | |

| Record name | Prop-2-en-1-yl (3xi)-1-O-[(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoyl]-beta-D-ribo-hexopyranuronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of mycophenolic acid acyl-beta-D-glucuronide allyl ester typically involves the following steps:

Glucuronidation: Mycophenolic acid is first glucuronidated using UDP-glucuronic acid and the enzyme UDP-glucuronosyltransferase (UGT).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Large-scale glucuronidation: Using bioreactors to facilitate the enzymatic reaction.

Purification: Employing techniques such as crystallization, filtration, and chromatography to purify the product.

Quality Control: Ensuring the final product meets pharmaceutical standards through rigorous testing.

Chemical Reactions Analysis

Types of Reactions

Mycophenolic acid acyl-beta-D-glucuronide allyl ester undergoes several types of chemical reactions:

Substitution: The allyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic solutions (e.g., hydrochloric acid, sodium hydroxide).

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Nucleophiles such as amines or thiols in the presence of catalysts.

Major Products

Hydrolysis: Mycophenolic acid acyl-glucuronide and allyl alcohol.

Oxidation: Various oxidized derivatives of the allyl group.

Substitution: New ester derivatives with different functional groups.

Scientific Research Applications

Pharmacological Properties

AcMPAG has been identified as possessing pharmacologic activity that may contribute to the therapeutic effects of mycophenolic acid. Key findings include:

- Immunosuppressive Activity : AcMPAG inhibits inosine monophosphate dehydrogenase type II, which is crucial in purine synthesis. This inhibition leads to reduced proliferation of lymphocytes, making it a valuable compound in transplantation medicine and autoimmune disease management .

- Proinflammatory Activity : Research indicates that AcMPAG may exhibit proinflammatory effects in vitro, suggesting a dual role where it can both support immunosuppression and potentially contribute to inflammation under certain conditions .

Clinical Implications

The clinical relevance of AcMPAG extends beyond its metabolic role:

- Monitoring Drug Levels : The quantification of AcMPAG alongside mycophenolic acid and its other metabolites is crucial for understanding drug efficacy and safety in patients undergoing immunosuppressive therapy. Techniques such as reversed-phase high-performance liquid chromatography (HPLC) have been adapted for this purpose .

- Side Effects Management : Understanding the pharmacological profile of AcMPAG can aid in managing side effects associated with mycophenolate mofetil (MMF), such as gastrointestinal disturbances. Investigating the relationship between AcMPAG levels and these side effects may lead to improved patient outcomes .

Data Tables

| Property | Details |

|---|---|

| Chemical Structure | C23H28O12 |

| Metabolic Pathway | Primarily metabolized in the liver |

| Pharmacological Activity | Inhibits inosine monophosphate dehydrogenase type II |

| Potential Side Effects | Proinflammatory activity; gastrointestinal disturbances |

Case Studies

Several studies have highlighted the importance of AcMPAG in clinical settings:

- Study on Kidney Transplant Recipients : A study demonstrated that monitoring levels of AcMPAG could provide insights into the immunosuppressive efficacy and potential side effects experienced by kidney transplant recipients on MMF therapy .

- Toxicological Assessments : Research focusing on the toxicological implications of AcMPAG has revealed its capacity to bind covalently to proteins in liver and kidney tissues, raising concerns about long-term exposure during therapy .

Mechanism of Action

The mechanism of action of mycophenolic acid acyl-beta-D-glucuronide allyl ester involves:

Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): This enzyme is crucial for the synthesis of guanine nucleotides, which are essential for DNA and RNA synthesis in lymphocytes.

Suppression of Lymphocyte Proliferation: By inhibiting IMPDH, the compound reduces the proliferation of T and B lymphocytes, thereby exerting its immunosuppressive effects.

Modulation of Immune Responses: The compound also affects other immune pathways, contributing to its overall immunosuppressive activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Mycophenolic Acid Acyl-beta-D-glucuronide (AcMPAG)

- Structure : Lacks the allyl ester group; directly conjugated with glucuronic acid.

- Activity: Exhibits 10–20× greater in vitro immunosuppressive activity than MPA, likely due to enhanced cellular uptake .

- Metabolism : Hydrolyzed by human ABHD10, an enzyme specific to acyl glucuronides, releasing free MPA .

Diclofenac Acyl-beta-D-glucuronide Allyl Ester (CAS: 698358-10-0)

- Structure: Shares the acyl-beta-D-glucuronide allyl ester backbone but derived from diclofenac, a non-steroidal anti-inflammatory drug (NSAID).

- Molecular Properties: Formula: C23H23Cl2NO8 Molecular Weight: 512.34 g/mol Solubility: Dichloromethane, methanol .

- Toxicity : Like other NSAID acyl glucuronides, it forms covalent protein adducts linked to hepatotoxicity .

Furosemide Acyl-beta-D-glucuronide Allyl Ester

Enzymatic and Metabolic Differences

Key Research Findings

Activity vs. Toxicity: While AcMPAG enhances MPA's immunosuppressive effects, diclofenac acyl-glucuronide is primarily associated with adverse drug reactions (ADRs) due to protein adduct formation .

Synthetic Utility : Allyl esters are critical intermediates for generating glucuronide metabolites, enabling studies on drug disposition and toxicity .

Biological Activity

Mycophenolic acid acyl-β-D-glucuronide allyl ester (AcMPAG allyl ester) is a significant metabolite derived from mycophenolic acid (MPA), which is widely used as an immunosuppressant, particularly in organ transplantation. Understanding the biological activity of this compound is crucial for optimizing therapeutic outcomes and minimizing adverse effects associated with MPA therapy.

Structure and Properties

- Molecular Formula : C26H32O12

- Molecular Weight : 536.53 g/mol

- CAS Number : 860615-39-0

The compound is characterized by its glucuronide structure, which plays a critical role in its pharmacokinetics and biological activity.

AcMPAG is primarily formed through the glucuronidation of MPA, a process catalyzed by UDP-glucuronosyltransferases (UGTs). The enzyme responsible for the hydrolysis of AcMPAG back to MPA is mycophenolic acid acyl-glucuronide esterase (ABHD10), which is expressed in the liver. This reaction is essential for regulating the levels of active MPA in circulation and potentially mitigating some adverse effects associated with its use .

Enzymatic Reaction

Biological Activity

Immunosuppressive Effects : AcMPAG retains some immunosuppressive properties similar to its parent compound, MPA. Studies have shown that it can inhibit the proliferation of human mononuclear leukocytes, contributing to its efficacy in preventing organ rejection .

Proinflammatory Activity : Interestingly, AcMPAG has also been implicated in proinflammatory responses. It can promote the release of cytokines such as TNF-α and IL-6, which may lead to adverse effects like gastrointestinal toxicity and leukopenia observed in patients undergoing treatment with mycophenolate mofetil (MMF) .

Pharmacokinetics

Pharmacokinetic studies demonstrate that plasma concentrations of AcMPAG correlate with clinical outcomes in renal transplant patients. A retrospective study indicated that higher levels of AcMPAG were associated with increased incidence of diarrhea, particularly in patients treated with tacrolimus compared to cyclosporine .

Key Pharmacokinetic Data

| Parameter | Value |

|---|---|

| Area Under Curve (AUC) | Varies by individual |

| Half-life (t½) | Approximately 16 hours |

| Peak Concentration | Dependent on dosing regimen |

Case Studies

- Kidney Transplant Patients : A multicenter study involving 95 children treated with MMF showed that monitoring AcMPAG levels could be beneficial in predicting relapse rates in steroid-dependent nephrotic syndrome .

- Diarrhea Incidence Study : In a cohort of 290 renal transplant recipients, a significant correlation was found between AcMPAG concentrations and episodes of diarrhea, highlighting the need for careful monitoring of this metabolite during treatment .

Q & A

Q. How is Mycophenolic acid acyl-β-D-glucuronide allyl ester synthesized and characterized in laboratory settings?

Methodological Answer: The synthesis typically involves reacting mycophenolic acid chloride with allyl alcohol in the presence of a catalyst (e.g., triethylamine) under inert conditions. For example, allyl esters of carboxylic acids are synthesized via nucleophilic acyl substitution, as demonstrated in analogous studies . Post-synthesis, characterization employs:

Q. What validated analytical methods are used to quantify this compound in biological matrices?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Key steps include:

- Sample Preparation: Protein precipitation with methanol or acetonitrile, followed by solid-phase extraction (SPE) for plasma/serum .

- Chromatography: Reverse-phase C18 columns with gradient elution (e.g., 0.1% formic acid in water/acetonitrile) to separate glucuronide conjugates from endogenous interferents .

- Detection: MRM transitions optimized for m/z 320.34 → 207.1 (characteristic fragment) with a lower limit of quantification (LLOQ) of 0.1 ng/mL .

- Validation: Assess linearity (1–1000 ng/mL), precision (<15% RSD), and recovery (>85%) per FDA guidelines .

Q. Table 1: Analytical Method Comparison

| Method | Matrix | LLOQ (ng/mL) | Key Validation Parameter | Reference |

|---|---|---|---|---|

| LC-MS/MS | Human Plasma | 0.1 | Intra-day CV: 4.2% | |

| HPLC-UV | Dried Blood Spots | 5.0 | Recovery: 78–82% | |

| UPLC-MS | Saliva | 0.5 | Stability: 24h at RT |

Advanced Research Questions

Q. How do uridine diphosphate-glucuronosyltransferases (UGTs) and transporters influence the pharmacokinetics of this compound’s metabolites?

Methodological Answer:

- Enzyme Kinetics: Use recombinant UGT isoforms (e.g., UGT1A9, UGT2B7) to measure glucuronidation rates via LC-MS. Incubate with human liver microsomes (HLMs) and quantify MPAG formation .

- Transporter Studies: Employ transfected HEK293 cells expressing OATP1B1/1B3 or MRP2 to assess biliary excretion. Inhibitors like probenecid or MK571 validate transporter involvement .

- Pharmacokinetic Modeling: Integrate in vitro kinetic data (Km, Vmax) into PBPK models (e.g., Simcyp) to predict hepatic clearance and drug-drug interactions .

Q. What experimental strategies resolve co-eluting isomers of mycophenolic acid glucuronide derivatives in complex matrices?

Methodological Answer:

- Chiral Chromatography: Use polysaccharide-based columns (e.g., Chiralpak IA) with isocratic elution (hexane:isopropanol, 85:15) to separate β-D-glucuronide anomers .

- Ion Mobility Spectrometry (IMS): Differentiate isomers via collision cross-section (CCS) values, validated against synthetic standards .

- Enzymatic Hydrolysis: Treat samples with β-glucuronidase (from E. coli) to confirm glucuronide identity via loss of parent peak .

Q. How can researchers assess the hydrolytic stability of the allyl ester moiety under physiological conditions?

Methodological Answer:

- pH Stability Studies: Incubate the compound in buffers (pH 1–8) at 37°C. Monitor degradation via LC-MS and calculate half-life (t₁/₂). Allyl esters typically hydrolyze rapidly at pH >7 .

- Plasma Stability: Spike compound into human plasma and quantify intact ester over 24h. Use stabilizers (e.g., NaF) to inhibit esterases .

- Computational Modeling: Apply QM/MM simulations to predict hydrolysis rates based on ester bond electron density .

Q. Table 2: Hydrolytic Stability Data

Q. What role does the allyl ester group play in enhancing membrane permeability compared to free glucuronides?

Methodological Answer:

- Caco-2 Assays: Compare apparent permeability (Papp) of the allyl ester vs. free glucuronide. Allyl esters show higher Papp (e.g., 1.5 × 10⁻⁶ cm/s) due to increased lipophilicity (logP ~2.5 vs. ~-1.2 for glucuronide) .

- Molecular Dynamics (MD): Simulate membrane bilayer partitioning using GROMACS. Allyl esters exhibit stronger interactions with lipid tails .

- In Vivo Absorption: Administer radiolabeled ([¹⁴C]) ester to rodents; measure plasma AUC and biliary excretion .

Data Contradictions and Mitigation Strategies

Q. How should researchers address discrepancies in reported glucuronidation rates across in vitro systems?

Methodological Answer:

- Source Variability: Test multiple HLM batches to account for donor-specific UGT expression .

- Inhibitor Controls: Use hecogenin (UGT1A9 inhibitor) or fluconazole (UGT2B7 inhibitor) to confirm isoform specificity .

- Normalization: Express activity per mg microsomal protein or UGT content (western blot) .

Q. Why do LC-MS methods from different labs report varying sensitivity for this compound?

Methodological Answer:

- Ion Suppression: Evaluate matrix effects via post-column infusion. Optimize SPE protocols to reduce phospholipid interference .

- Instrument Calibration: Use deuterated internal standards (e.g., [²H₃]-MPAG) to correct for signal drift .

- Inter-lab Harmonization: Participate in proficiency testing (e.g., CAP surveys) to align LLOQ and accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.